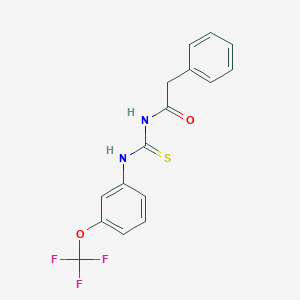
1-(3-(Trifluoromethoxy)phenyl)-3-(2-phenylacetyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethoxy)phenyl)-3-(2-phenylacetyl)thiourea, also known as TFMPT, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. TFMPT belongs to the class of thiourea derivatives and has been shown to possess a wide range of pharmacological properties.
Aplicaciones Científicas De Investigación
Dye-Sensitized Solar Cells Enhancement
1-(3-(Trifluoromethoxy)phenyl)-3-(2-phenylacetyl)thiourea derivatives have been utilized to improve the performance of dye-sensitized solar cells (DSSCs). These derivatives, when added as novel additives to gel polymer electrolytes comprising tris(1,10-phenanthroline)cobalt(II/III)bis/tris(hexafluorophosphate) and hydroxypropyl cellulose, have shown to significantly increase the solar-to-electric conversion efficiency. The enhanced performance is attributed to the ability of these derivatives to facilitate a negative shift on the TiO2 Fermi level through adsorption, thus improving electron transfer processes in DSSCs (Karthika et al., 2019).
Molecular Dynamics and Spectroscopic Investigations
Thiourea derivatives, including 1-(3-(Trifluoromethoxy)phenyl)-3-(2-phenylacetyl)thiourea, have been the subject of detailed molecular dynamics and spectroscopic studies to understand their structural and electronic properties. These investigations provide insights into the stability of the molecules, charge transfer mechanisms, and potential sites for nucleophilic attacks, which are crucial for their application in various fields, including material science and drug development (Mary et al., 2016).
Organocatalysis
The application of thiourea derivatives in organocatalysis has been explored, with studies showing that these compounds can serve as effective catalysts in chemical reactions. The incorporation of elements such as the trifluoromethyl group enhances the hydrogen-bonding capabilities of thioureas, improving their catalytic performance in reactions such as Michael additions. This highlights the potential of thiourea derivatives in facilitating various organic transformations (Jiménez et al., 2016).
Synthesis of 1,2,4-Thiadiazole Derivatives
Thiourea derivatives have also been employed in the synthesis of 1,2,4-thiadiazole derivatives, which are of interest due to their wide range of biological activities. The reaction of 1-monosubstituted thioureas with [bis(acyloxy)iodo]arenes leads to the formation of these derivatives, demonstrating the versatility of thioureas in synthetic chemistry (Mamaeva & Bakibaev, 2003).
Propiedades
IUPAC Name |
2-phenyl-N-[[3-(trifluoromethoxy)phenyl]carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)23-13-8-4-7-12(10-13)20-15(24)21-14(22)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKXNUBURPJUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethoxy)phenyl)-3-(2-phenylacetyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)

![(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2955825.png)


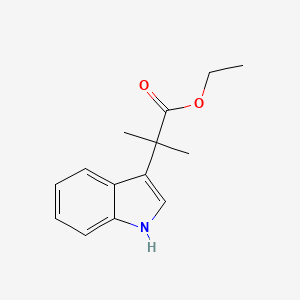
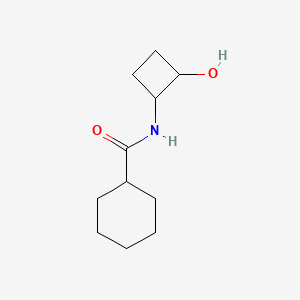
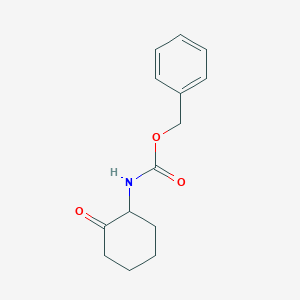
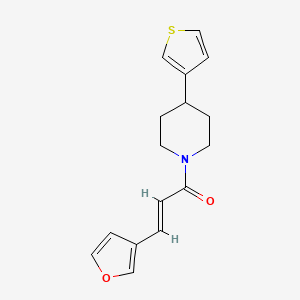
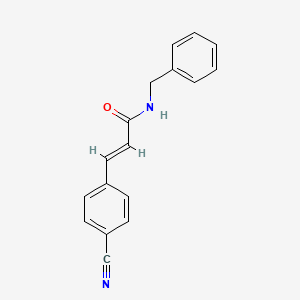


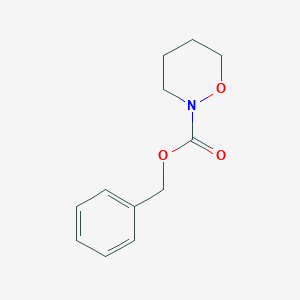
![N-[(2-Chlorophenyl)-cyanomethyl]-1-methylsulfonylcyclobutane-1-carboxamide](/img/structure/B2955844.png)